molecular formula C14H20N2 B2566200 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline CAS No. 1082879-12-6

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline

Cat. No. B2566200
CAS RN: 1082879-12-6
M. Wt: 216.328
InChI Key: SABHPMOMOJRGIF-UHFFFAOYSA-N
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Description

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline is a heterocyclic compound with a piperazino core and an isoquinoline substituent. It is an important organic compound that has been widely studied for its unique structural features and its potential applications in the field of organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds has shown characteristic luminescent properties useful for pH probes and photo-induced electron transfer (PET) processes. These properties suggest potential applications in sensing and imaging technologies (Gan, Chen, Chang, & Tian, 2003).

Antibacterial Activity

Synthetic efforts have led to the development of quinolone derivatives, including those with piperazine substituents, demonstrating significant antibacterial properties. These studies highlight the potential of such compounds in developing new antibacterial agents (Miyamoto et al., 1990).

Synthesis of Derivatives for Medical Applications

The synthesis and characterization of derivatives for potential medical applications, such as antiviral and anticancer activities, have been a focus of several studies. For example, compounds synthesized with piperazine and isoquinoline moieties have shown promising antiviral activities against specific viruses (Selvakumar, Gujjar, Subbiah, & Elango, 2018). Additionally, derivatives incorporating the isoquinoline moiety have been explored for their cytotoxic activity, offering insights into the design of new anticancer drugs (Bu et al., 2001).

Corrosion Inhibition

Compounds structurally related to the query have been investigated for their corrosion inhibitory effects on steel in acidic environments. Such studies indicate the utility of these compounds in materials science, particularly in protecting metals against corrosion (El faydy et al., 2020).

properties

IUPAC Name

7,7-dimethyl-1,2,3,4,6,11b-hexahydropyrazino[2,1-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-14(2)10-16-8-7-15-9-13(16)11-5-3-4-6-12(11)14/h3-6,13,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABHPMOMOJRGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCNCC2C3=CC=CC=C31)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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